molecular formula C20H17N B14117646 9-(3,5-Dimethylphenyl)-9H-carbazole CAS No. 360045-01-8

9-(3,5-Dimethylphenyl)-9H-carbazole

Cat. No.: B14117646
CAS No.: 360045-01-8
M. Wt: 271.4 g/mol
InChI Key: MNUHDLAUWJGULC-UHFFFAOYSA-N
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Description

9-(3,5-Dimethylphenyl)-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the 3,5-dimethylphenyl group in this compound enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Dimethylphenyl)-9H-carbazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The process involves the use of palladium catalysts and boron reagents, which are readily available and environmentally benign . The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Dimethylphenyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

9-(3,5-Dimethylphenyl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(3,5-Dimethylphenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a cholinesterase inhibitor, forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This interaction can lead to various biological effects, including modulation of neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3,5-dimethylphenyl group in this compound enhances its chemical stability and reactivity compared to other carbazole derivatives. This unique feature makes it particularly useful in applications requiring high chemical stability and specific reactivity .

Properties

CAS No.

360045-01-8

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)carbazole

InChI

InChI=1S/C20H17N/c1-14-11-15(2)13-16(12-14)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13H,1-2H3

InChI Key

MNUHDLAUWJGULC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C

Origin of Product

United States

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